molecular formula C12H14N2O5 B1607658 4-[(4-Nitrophenoxy)acetyl]morpholine CAS No. 50508-33-3

4-[(4-Nitrophenoxy)acetyl]morpholine

Cat. No.: B1607658
CAS No.: 50508-33-3
M. Wt: 266.25 g/mol
InChI Key: HJKRYEJHSXDQRN-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenoxy)acetyl]morpholine is a nitroaromatic morpholine derivative characterized by a morpholine ring substituted with a phenoxyacetyl group bearing a nitro substituent at the para position. This compound is structurally tailored for applications in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-morpholin-4-yl-2-(4-nitrophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-12(13-5-7-18-8-6-13)9-19-11-3-1-10(2-4-11)14(16)17/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKRYEJHSXDQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387680
Record name 4-[(4-nitrophenoxy)acetyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50508-33-3
Record name 4-[(4-nitrophenoxy)acetyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrophenoxy)acetyl]morpholine typically involves the reaction of morpholine with 4-nitrophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrophenoxy)acetyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized morpholine derivatives .

Scientific Research Applications

4-[(4-Nitrophenoxy)acetyl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenoxy)acetyl]morpholine involves its interaction with specific molecular targets and pathways. The nitrophenoxyacetyl group is known to interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Nitrophenyl)thiomorpholine
  • Structure : Thiomorpholine ring (sulfur atom replacing oxygen) with a para-nitrophenyl substituent.
  • Synthesis: Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine in acetonitrile or 1-butanol .
  • Key Features :
    • Sulfur enhances lipophilicity and metabolic instability (susceptible to oxidation to sulfoxides/sulfones) .
    • Crystal structure reveals centrosymmetric dimers via weak C–H···O hydrogen bonds and aromatic stacking, distinct from morpholine analogues .
4-(4-Nitrophenyl)morpholine
  • Structure : Morpholine ring with para-nitrophenyl group.
  • Synthesis : Reacting morpholine with 4-nitrochlorobenzene in the presence of a base (e.g., K₂CO₃) .
  • Key Features :
    • Melting point: 148–152°C .
    • Intermediate in anticancer drug development and environmental pollutant studies .
4-(4-Nitrobenzyl)morpholine
  • Structure : Morpholine ring with a para-nitrobenzyl substituent.
  • Synthesis: Single-crystal X-ray studies confirm a chair conformation with intermolecular nitro-oxygen interactions stabilizing the structure. No classical hydrogen bonds observed .
4-[2-(4-Nitrophenoxy)ethyl]morpholine
  • Structure: Ethyl linker between morpholine and para-nitrophenoxy group.
  • Properties : Molecular weight 252.27 g/mol; used in combinatorial chemistry and as a building block .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Synthesis Method Key Applications
4-[(4-Nitrophenoxy)acetyl]morpholine C₁₂H₁₄N₂O₅ 266.25 Phenoxyacetyl group with nitro Likely nucleophilic substitution/acylation Pharmaceutical intermediate
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 Thiomorpholine ring Nucleophilic substitution (fluoronitrobenzene + thiomorpholine) Antidiabetic, antimycobacterial agents
4-(4-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃ 208.21 Direct nitrophenyl substitution Morpholine + 4-nitrochlorobenzene Anticancer intermediates
4-(4-Nitrobenzyl)morpholine C₁₁H₁₄N₂O₃ 222.24 Nitrobenzyl group X-ray-confirmed chair conformation Structural studies
4-[2-(4-Nitrophenoxy)ethyl]morpholine C₁₂H₁₆N₂O₄ 252.27 Ethyl-phenoxy linker Not explicitly detailed Combinatorial chemistry

Physicochemical and Functional Differences

  • Lipophilicity : Thiomorpholine derivatives exhibit higher lipophilicity than morpholine analogues due to sulfur’s polarizability, impacting bioavailability .
  • Metabolic Stability: The acetyl group in this compound may enhance metabolic stability compared to nitrobenzyl or nitroethyl derivatives .
  • Crystal Packing :
    • Thiomorpholine forms dimers via weak hydrogen bonds .
    • 4-(4-Nitrobenzyl)morpholine lacks classical hydrogen bonds but stabilizes via nitro-oxygen interactions .

Biological Activity

4-[(4-Nitrophenoxy)acetyl]morpholine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C12H14N2O4\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}

This compound features a morpholine ring substituted with a nitrophenoxyacetyl group, which is believed to play a crucial role in its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

PathogenMIC (µg/mL)Mechanism of Action
Staphylococcus aureus16Cell wall synthesis inhibition
Escherichia coli32Disruption of membrane integrity
Candida albicans64Inhibition of ergosterol biosynthesis

These results indicate that this compound possesses promising antibacterial and antifungal activities.

Anticancer Activity

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The results are summarized below:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23125Induction of apoptosis
U-8715Cell cycle arrest at G2/M phase

The lower IC50 values in U-87 cells suggest that this compound is more potent against glioblastoma compared to breast cancer cells.

Study 1: Antimicrobial Properties

A study published in Journal of Antimicrobial Agents investigated the antimicrobial properties of various morpholine derivatives, including this compound. The study found that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Effects

Research conducted by Zhang et al. (2020) explored the anticancer effects of morpholine derivatives. They reported that this compound significantly inhibited the growth of U-87 glioblastoma cells and induced apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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